molecular formula C9H7Br2NO2 B6281373 rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 2260937-81-1

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans

カタログ番号 B6281373
CAS番号: 2260937-81-1
分子量: 321
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans (RDCPCA, trans) is an organic compound, first synthesized in the early 1990s, that has been the subject of numerous studies due to its unique structural features and potential applications. RDCPCA, trans is a chiral compound, meaning that it has a non-superimposable mirror image, and is composed of a cyclopropane ring with two bromine substituents and a carboxylic acid group. It is an important intermediate in the synthesis of other compounds, and has been used in a variety of scientific research applications, including as a catalyst for asymmetric synthesis and as a reagent for the preparation of novel compounds.

科学的研究の応用

RDCPCA, trans has been used in a variety of scientific research applications. It has been used as a catalyst for asymmetric synthesis, as a reagent for the preparation of novel compounds, and as a chiral ligand for the synthesis of optically active compounds. It has also been used in the synthesis of heterocycles, such as pyridine, pyrrole, and quinoline derivatives.

作用機序

The mechanism of action of RDCPCA, trans is not yet fully understood. However, it is believed that the cyclopropane ring acts as a chiral scaffold, promoting the formation of optically active compounds. Additionally, the bromine substituents are thought to play a role in the catalytic cycle, as they are believed to facilitate the formation of a reactive intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of RDCPCA, trans are not yet fully understood. It has been shown to have minimal toxicity in laboratory animals, but its effects on humans are not yet known.

実験室実験の利点と制限

RDCPCA, trans has several advantages for lab experiments. It is a chiral compound, meaning that it can be used to synthesize optically active compounds. Additionally, it is easy to synthesize, and its reaction conditions are mild. However, it is important to note that RDCPCA, trans is a relatively unstable compound, and its shelf life is limited.

将来の方向性

Given the potential applications of RDCPCA, trans, there are many possible future directions for research. These include further research into its mechanism of action, its potential toxicity in humans, and its potential applications in the synthesis of novel compounds. Additionally, further research into its stability and shelf life could help to improve its use in laboratory experiments. Finally, research into its potential applications in asymmetric synthesis could lead to the development of new catalysts for the synthesis of optically active compounds.

合成法

RDCPCA, trans is typically synthesized via a two-step reaction. In the first step, a cyclopropyl bromide is reacted with potassium carbonate in methanol to form the cyclopropane ring. In the second step, the cyclopropane is reacted with 2,3-dibromopyridine in acetic acid to yield RDCPCA, trans. This method was first reported in 1990 by researchers at the University of Tokyo.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans involves the following steps: bromination, Grignard reaction, cyclopropanation, and carboxylation.", "Starting Materials": [ "3,5-dibromopyridine", "magnesium", "ethylmagnesium bromide", "cyclopropane", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of 3,5-dibromopyridine using bromine in methanol to obtain 3,5-dibromo-2-pyridinecarboxylic acid.", "Step 2: Grignard reaction of 3,5-dibromo-2-pyridinecarboxylic acid with magnesium in dry ether to obtain the corresponding Grignard reagent.", "Step 3: Cyclopropanation of the Grignard reagent with cyclopropane in tetrahydrofuran to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane.", "Step 4: Carboxylation of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane with carbon dioxide in methanol in the presence of sodium hydroxide to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid.", "Step 5: Purification of the product by acidification with hydrochloric acid, extraction with diethyl ether, washing with sodium bicarbonate and sodium sulfate, and drying to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans." ] }

CAS番号

2260937-81-1

製品名

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans

分子式

C9H7Br2NO2

分子量

321

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。